

Spectroscopic Characterization Guide: 4-(Bromomethyl)-2-hydroxybenzotrile

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2-hydroxybenzotrile

CAS No.: 210037-56-2

Cat. No.: B8614265

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Executive Summary & Compound Profile

4-(Bromomethyl)-2-hydroxybenzotrile is a bifunctional building block characterized by an electrophilic benzylic bromide and a nucleophilic phenolic hydroxyl group. It serves as a linchpin in medicinal chemistry for fragment-based drug discovery (FBDD), particularly in the design of PROTAC linkers and covalent cysteine-targeting warheads.

- IUPAC Name: **4-(Bromomethyl)-2-hydroxybenzotrile**

- CAS Number: 210037-56-2 (Isomer specific)

- Molecular Formula: C

H

BrNO^[1]

- Molecular Weight: 212.04 g/mol (

Br) / 214.04 g/mol (

Br)

- Key Reactivity: Alkylation (via -CH

Br), Cyclization (via -OH/-CN), Nucleophilic Aromatic Substitution.

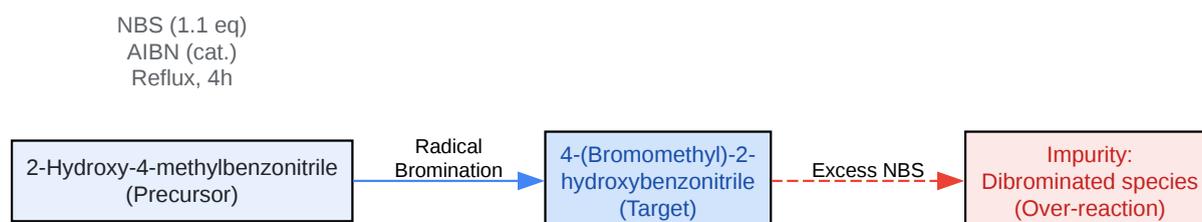
Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the compound is typically synthesized via radical bromination of 2-hydroxy-4-methylbenzointrile. Impurities such as unreacted starting material or the hydrolyzed benzyl alcohol can significantly alter spectral interpretation.

Synthesis Pathway (Wohl-Ziegler Reaction)

The standard protocol involves the reaction of 2-hydroxy-4-methylbenzointrile with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl

or trifluorotoluene.



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Figure 1: Radical bromination pathway for the synthesis of the target compound.

Sample Preparation for Spectroscopy

- Solvent Selection: DMSO-

is preferred over CDCl

to prevent aggregation of the phenolic hydroxyl group and to ensure solubility.

- Handling: The compound is a potent lachrymator and skin irritant. All samples must be prepared in a fume hood.
- Stability: Analyze immediately. The benzylic bromide is prone to hydrolysis (forming the benzyl alcohol) if the DMSO contains trace water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is derived from the structural modification of the precursor 2-hydroxy-4-methylbenzonitrile, accounting for the deshielding effect of the bromine atom.

¹H NMR (400 MHz, DMSO-)

The spectrum is defined by the disappearance of the methyl singlet (2.36 ppm) and the appearance of a downfield methylene signal.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
11.20	Broad Singlet	1H	Ar-OH	Exchangeable proton; shift varies with concentration/solvent.
7.65	Doublet (Hz)	1H	Ar-H6	Ortho to Nitrile; most deshielded aromatic proton.
7.10	Doublet (Hz)	1H	Ar-H3	Ortho to Hydroxyl; meta coupling only.
7.05	dd (Hz)	1H	Ar-H5	Meta to Nitrile; coupling to H6 and H3.
4.68	Singlet	2H	Ar-CH -Br	Diagnostic Peak. Significant downfield shift from methyl precursor (~2.3 ppm).

Interpretation Logic:

- Aromatic Region (7.0–7.7 ppm): The 1,2,4-substitution pattern is preserved. The proton ortho to the cyano group (H6) remains the most downfield due to the anisotropy of the nitrile and the electron-withdrawing nature of the ring.
- Benzylic Region (4.68 ppm): The substitution of H with Br (electronegative) shifts the signal from ~2.3 ppm to ~4.7 ppm. A split into a doublet here would indicate incomplete reaction (coupling to a remaining proton) or a chiral impurity, but in the pure product, it is a sharp singlet.

C NMR (100 MHz, DMSO-)

Shift (, ppm)	Carbon Type	Assignment
160.5	Quaternary (C-O)	C2 (Attached to OH)
145.2	Quaternary	C4 (Attached to CH Br)
133.5	Methine (CH)	C6 (Ortho to CN)
120.8	Methine (CH)	C5
116.5	Methine (CH)	C3 (Ortho to OH)
115.8	Quaternary (CN)	C N (Nitrile)
98.5	Quaternary	C1 (Ipso to CN)
32.4	Methylene (CH)	CH -Br

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of the nitrile group and the integrity of the hydroxyl moiety.

Wavenumber (cm)	Vibration Mode	Intensity	Notes
3200–3450	O-H Stretch	Broad, Med	Phenolic OH. Broadening indicates hydrogen bonding.
2230–2245	C N Stretch	Sharp, Med	Diagnostic. Distinctive nitrile band; unaffected by bromination.
1610, 1580	C=C Aromatic	Sharp	Benzene ring skeletal vibrations.
1220	C-O Stretch	Strong	Phenolic C-O bond.
600–700	C-Br Stretch	Medium	Alkyl halide stretch; often obscured in fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen presence through isotopic abundance.

Ionization Mode: ESI- (Electrospray Ionization, Negative Mode)

- Primary Ion: [M-H]
- Observed m/z: 210 and 212 (1:1 ratio)
- Mechanism: Deprotonation of the phenolic hydroxyl group.

Ionization Mode: EI (Electron Impact, 70 eV)

- Molecular Ion (M

): 211 and 213 (1:1 intensity ratio due to

Br and

Br natural abundance).

- Base Peak: m/z 132 (Loss of Br).

- Pathway: [C

H

BrNO]

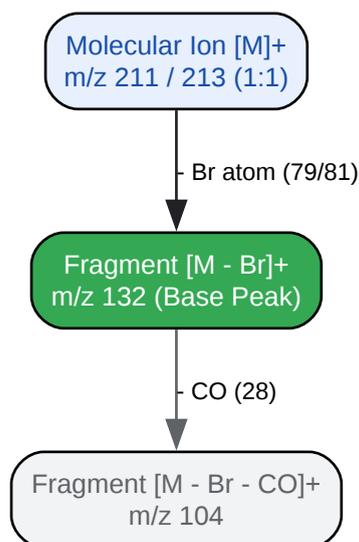
[C

H

NO]

+ Br

- The resulting fragment is a resonance-stabilized quinoid-like cation.



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Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic loss of bromine.

References

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